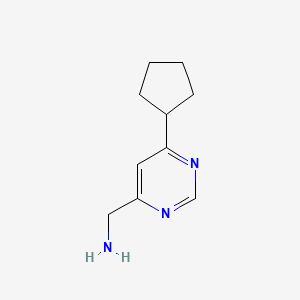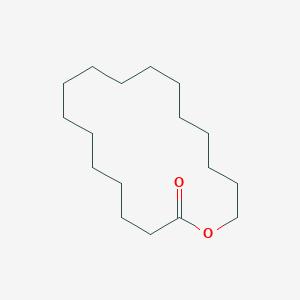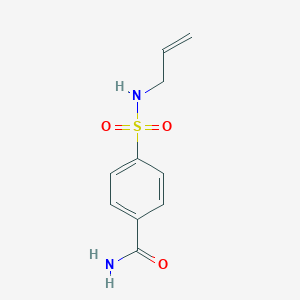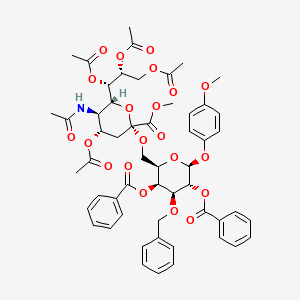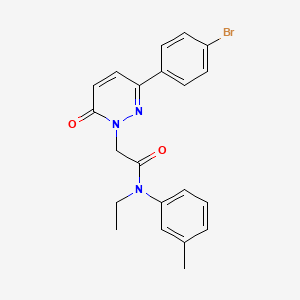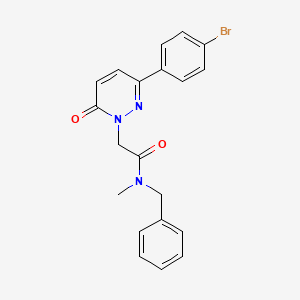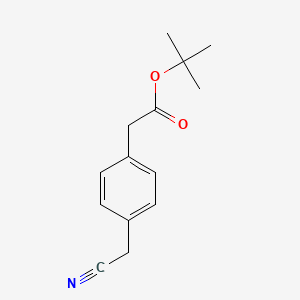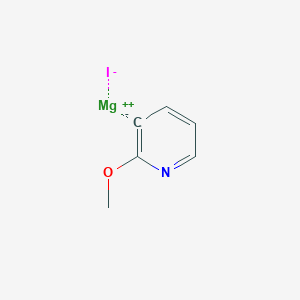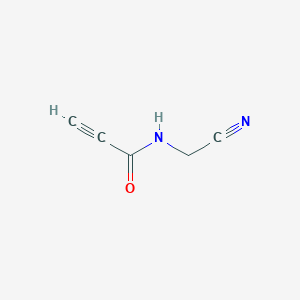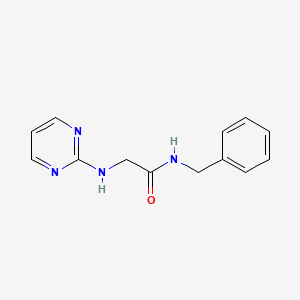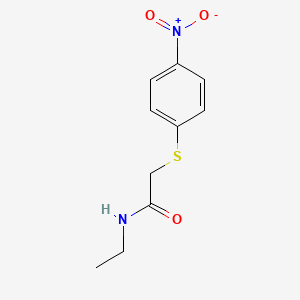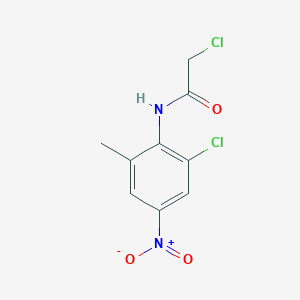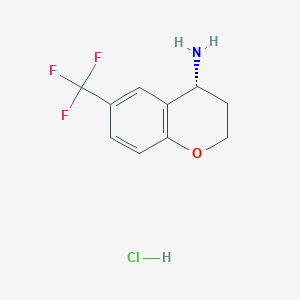
(R)-6-(Trifluoromethyl)chroman-4-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD24436045 is a chemical compound with unique properties and applications in various fields. This compound has garnered attention due to its potential uses in scientific research, industry, and medicine. Understanding its synthesis, reactions, and applications can provide valuable insights into its significance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MFCD24436045 involves specific reaction conditions and reagents. One common method includes a diastereomerically selective cyclization reaction, which does not require a separate epimerization step . This method ensures the formation of the desired stereoisomer with high selectivity.
Industrial Production Methods
Industrial production of MFCD24436045 may involve large-scale synthesis techniques, optimizing reaction conditions to maximize yield and purity. The use of advanced equipment and controlled environments ensures consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
MFCD24436045 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen results in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
MFCD24436045 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, contributing to the development of new compounds.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Medicine: MFCD24436045 has potential therapeutic applications, including its use in drug development and disease treatment.
Industry: It is employed in the production of materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of MFCD24436045 involves its interaction with specific molecular targets and pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The compound’s effects are mediated through binding to receptors or altering signal transduction pathways .
Eigenschaften
Molekularformel |
C10H11ClF3NO |
|---|---|
Molekulargewicht |
253.65 g/mol |
IUPAC-Name |
(4R)-6-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
InChI |
InChI=1S/C10H10F3NO.ClH/c11-10(12,13)6-1-2-9-7(5-6)8(14)3-4-15-9;/h1-2,5,8H,3-4,14H2;1H/t8-;/m1./s1 |
InChI-Schlüssel |
WFTUXBCZUUVNKW-DDWIOCJRSA-N |
Isomerische SMILES |
C1COC2=C([C@@H]1N)C=C(C=C2)C(F)(F)F.Cl |
Kanonische SMILES |
C1COC2=C(C1N)C=C(C=C2)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


